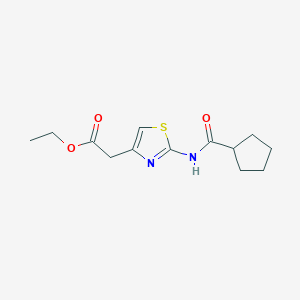

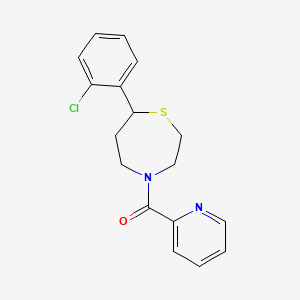

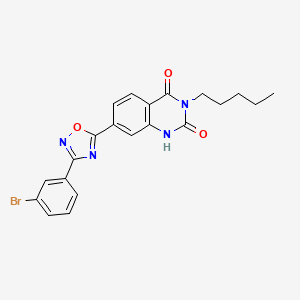

![molecular formula C19H18N2O4S B2952108 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide CAS No. 941870-58-2](/img/structure/B2952108.png)

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of p53-dependent transcriptional activation and has since been found to have a wide range of applications in various fields of research.

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of derivatives similar to "4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide." For instance, Lahtinen et al. (2014) conducted studies on sulfanilamide derivatives, focusing on their synthesis, characterization through various spectroscopic methods, and evaluation of their thermal properties. Although not directly mentioning the exact compound , this study lays foundational knowledge on the structural and thermal analysis of sulfanilamide derivatives, which are chemically related to "this compound" (Lahtinen et al., 2014).

Antimicrobial Studies

Investigations into the antimicrobial properties of sulfanilamide derivatives, akin to the compound of interest, revealed limited activity against various bacterial and fungal strains. The introduction of benzene rings to certain groups within these molecules did not significantly enhance antibacterial activity, highlighting the nuanced relationship between chemical structure and antimicrobial efficacy (Lahtinen et al., 2014).

Corrosion Inhibition

Sappani and Karthikeyan (2014) explored the use of furan-2-ylmethyl derivatives as potential inhibitors for mild steel corrosion in acidic media. Their study indicates that these compounds exhibit mixed-type inhibitory action, contributing to corrosion protection by forming a complex with the metal surface. This research suggests a potential application of "this compound" in corrosion inhibition, given its structural similarity (Sappani & Karthikeyan, 2014).

Molecular Docking and Quantum Chemical Computations

Charanya et al. (2022) performed quantum computational calculations and molecular docking studies on a compound structurally similar to "this compound." Their findings offer insights into the electronic structure, stability, and potential anticonvulsant activity of the molecule, illustrating its promising applications in medicinal chemistry (Charanya et al., 2022).

Mechanism of Action

Target of Action

Furan derivatives have been known to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation .

Mode of Action

Furan derivatives have been shown to exhibit potent anticancer activities against egfr high-expressed cancer cell lines . This suggests that the compound may interact with EGFR, inhibiting its function and leading to a decrease in cell proliferation.

Biochemical Pathways

The inhibition of egfr can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .

Result of Action

The inhibition of egfr can lead to a decrease in cell proliferation and potentially induce apoptosis in cancer cells .

Properties

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-21(14-17-8-5-13-25-17)26(23,24)18-11-9-15(10-12-18)19(22)20-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCIVRFLQUWGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

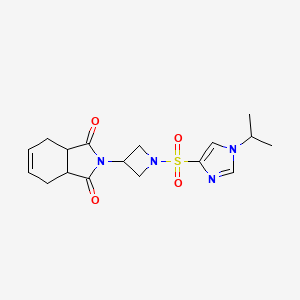

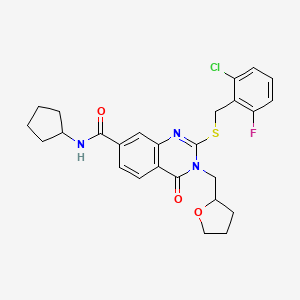

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)

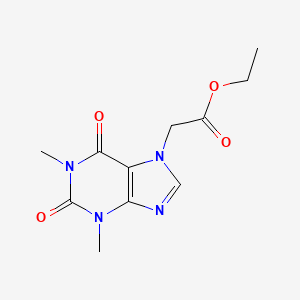

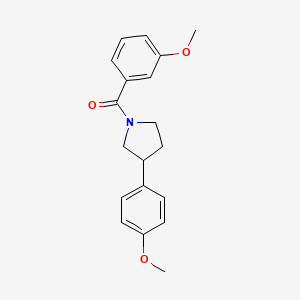

![2-((2,4-Difluorophenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2952028.png)

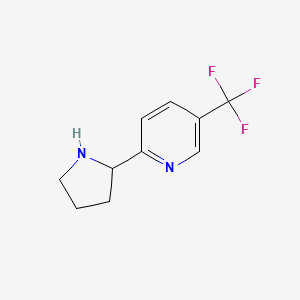

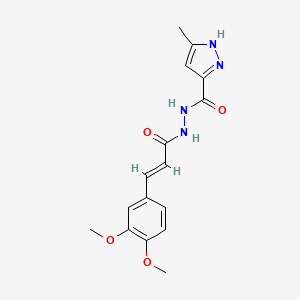

![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)

![1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2952037.png)

![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)